XLogP3 Lipophilicity Comparison: 1,6-Dimethyl vs. Unsubstituted and 1-Methyl Analogs
The computed octanol-water partition coefficient (XLogP3) for 1H-Benzimidazole-2-methanol,1,6-dimethyl-(9CI) is 1.0 [1]. This value is higher than that of the unsubstituted 1H-benzimidazole-2-methanol (0.9) [2] and the 1-methyl analog (0.6) [3], but lower than the 5,6-dimethyl analog (1.4) [4].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Unsubstituted (XLogP3 = 0.9); 1-Methyl (XLogP3 = 0.6); 5,6-Dimethyl (XLogP3 = 1.4) |
| Quantified Difference | ΔXLogP3: +0.1 vs. unsubstituted; +0.4 vs. 1-methyl; -0.4 vs. 5,6-dimethyl |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem 2024.11.20 release |
Why This Matters
Differences in lipophilicity affect passive membrane permeability and aqueous solubility, directly influencing a compound's ADME profile and suitability for specific drug discovery campaigns.
- [1] PubChem CID 10103688, XLogP3-AA Property Value = 1, National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 78569, XLogP3 Property Value = 0.9, National Center for Biotechnology Information, 2026. View Source
- [3] PubChem CID 344177, XLogP3-AA Property Value = 0.6, National Center for Biotechnology Information, 2026. View Source
- [4] PubChem CID 294846, XLogP3-AA Property Value = 1.4, National Center for Biotechnology Information, 2026. View Source
